

Mass Spectrometry of 5-iodo-2-pentanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Pentanol, 5-iodo-

Cat. No.: B3058609

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This in-depth technical guide provides a comprehensive overview of the mass spectrometry of 5-iodo-2-pentanol, tailored for researchers, scientists, and professionals in drug development. This document outlines predicted fragmentation patterns, experimental protocols, and key data interpretations essential for the structural elucidation of this compound.

Introduction to the Mass Spectrometry of Halogenated Alcohols

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For bifunctional molecules like 5-iodo-2-pentanol, which contains both a hydroxyl group and an iodine atom, the resulting mass spectrum is a composite of the characteristic fragmentation patterns of both alcohols and alkyl halides.

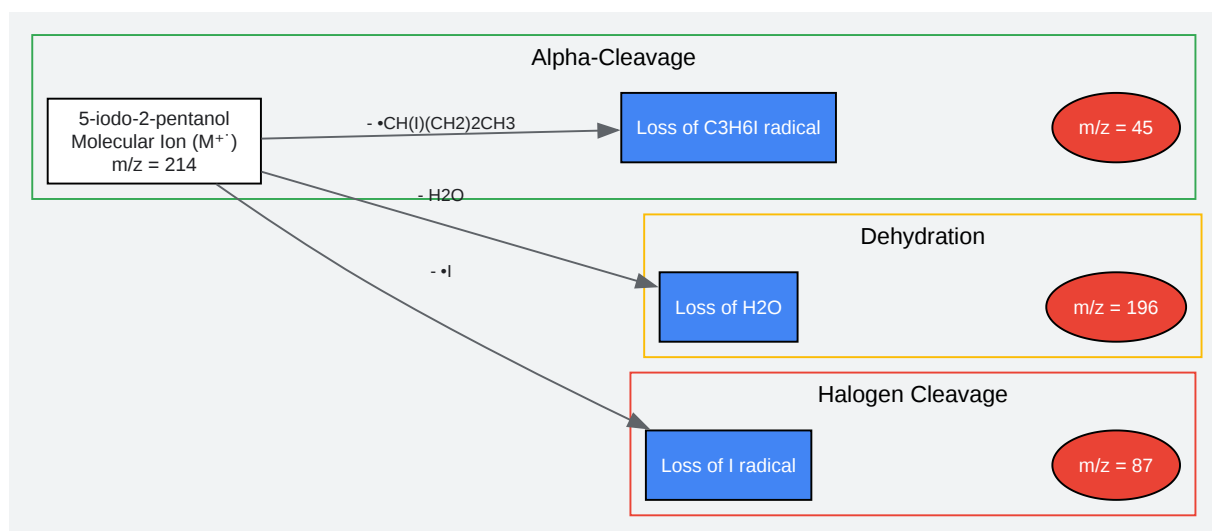
Under electron ionization (EI), 5-iodo-2-pentanol will undergo fragmentation through several key pathways, including alpha-cleavage, dehydration, and cleavage of the carbon-iodine bond. Understanding these pathways is crucial for interpreting the mass spectrum and confirming the compound's structure.

Predicted Fragmentation Pathways

The fragmentation of the 5-iodo-2-pentanol molecular ion (M^{+}) is expected to proceed through the following primary routes:

- **Alpha-Cleavage:** This is a common fragmentation pathway for alcohols where the bond adjacent to the carbon bearing the hydroxyl group is cleaved.[1][2][3] For 5-iodo-2-pentanol, two primary alpha-cleavage fragmentations are possible, leading to the formation of resonance-stabilized cations.
- **Dehydration:** The loss of a water molecule (H_2O) is a characteristic fragmentation for many alcohols, resulting in a peak at $M-18$. [1][3][4]
- **Halogen Cleavage:** The carbon-iodine bond can break, leading to the loss of an iodine radical or a neutral iodine-containing molecule.[1]

These fragmentation pathways are illustrated in the diagram below.



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Caption: Predicted major fragmentation pathways for 5-iodo-2-pentanol.

Quantitative Data Summary

The following table summarizes the predicted key ions and their corresponding mass-to-charge ratios (m/z) for 5-iodo-2-pentanol. The relative abundance is an educated prediction based on

the stability of the resulting fragments and typical spectra of similar compounds.

m/z	Predicted Fragment Ion	Proposed Fragmentation Pathway	Predicted Relative Abundance
214	$[\text{C}_5\text{H}_{11}\text{IO}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)	Low to absent
196	$[\text{C}_5\text{H}_9\text{I}]^{+\cdot}$	Dehydration (Loss of H_2O)	Moderate
127	$[\text{I}]^+$	Iodine Cation	Moderate
87	$[\text{C}_5\text{H}_{11}\text{O}]^+$	Loss of Iodine radical	Moderate to High
45	$[\text{C}_2\text{H}_5\text{O}]^+$	Alpha-cleavage	High (potential base peak)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This section details a general protocol for the analysis of 5-iodo-2-pentanol using GC-MS with electron ionization.

Sample Preparation

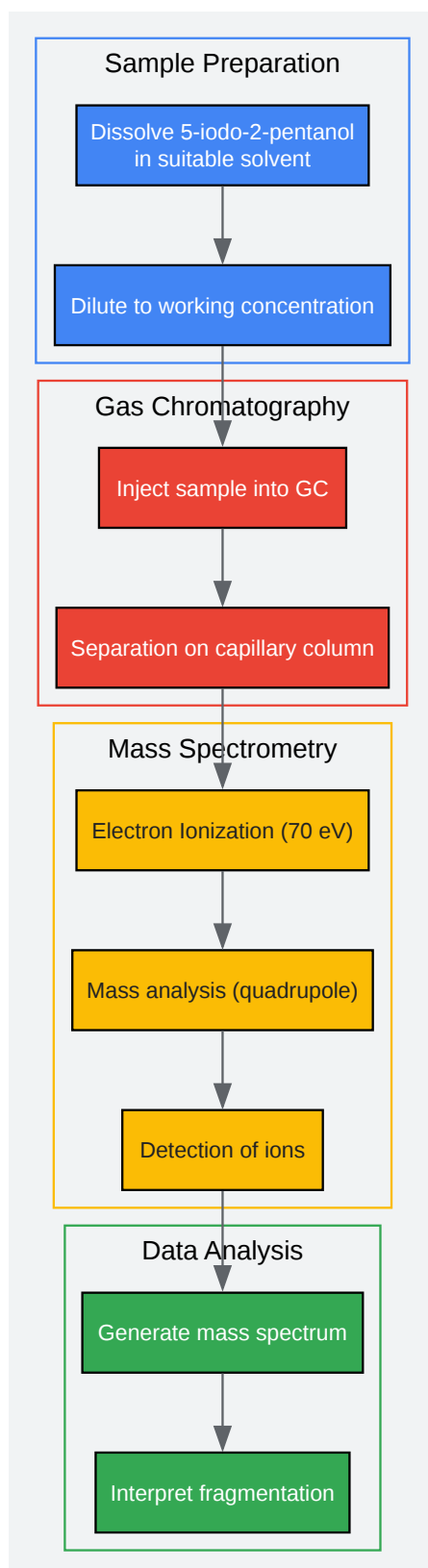
- Solvent Selection:** Dissolve the 5-iodo-2-pentanol sample in a high-purity volatile solvent such as dichloromethane or diethyl ether.
- Concentration:** Prepare a dilute solution, typically in the range of 10-100 $\mu\text{g/mL}$, to avoid column overloading and detector saturation.
- Standard Preparation:** If quantitative analysis is required, prepare a series of calibration standards of known concentrations. An internal standard may also be utilized for improved accuracy.

Instrumentation and Conditions

- Gas Chromatograph (GC):**

- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at a temperature of 250°C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]
- Oven Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: Increase temperature at a rate of 10°C/min to 250°C.
 - Final hold: Hold at 250°C for 5 minutes.
- Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.[5]
 - Source Temperature: 230°C.[5]
 - Quadrupole Temperature: 150°C.[5]
 - Mass Range: Scan from m/z 40 to 300.
 - Solvent Delay: Set a solvent delay to prevent the filament from being exposed to the high concentration of the sample solvent.

The workflow for this experimental protocol is visualized below.



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- To cite this document: BenchChem. [Mass Spectrometry of 5-iodo-2-pentanol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3058609#mass-spectrometry-of-2-pentanol-5-iodo]

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